3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that belongs to the class of organic compounds known as benzoxazines. These compounds are characterized by a heterocyclic structure that includes an oxygen and a nitrogen atom in a fused benzene ring system. The presence of the tert-butyl group at the 3-position of the dihydro-2H-1,4-benzoxazine ring system is a distinguishing feature of this compound, which can influence its physical and chemical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of benzoxazine derivatives, including those with tert-butyl groups, often involves the reaction of amino alcohols with other reagents to form the characteristic oxazine ring. For example, the synthesis of tetrahydro-3,5-dialkyl-N-(tert-butyloxycarbonyl)-4H-1,4-oxazine-2-ones from optically pure 2-amino alcohols demonstrates the selective alkylation at the C-3 position, yielding compounds with good yield and defined stereochemistry . Additionally, the synthesis of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,2,3,5-tetrahydrophenazine through the reaction of di-tert-butyl-1,4-benzoquinone with o-aminophenylimine and cyclohexanone shows the versatility of tert-butyl groups in the synthesis of complex oxazine derivatives .
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives is often confirmed by techniques such as single crystal X-ray analysis. This method has been used to determine the structures of various compounds, including those with tert-butyl substituents . The molecular structure is crucial for understanding the compound's reactivity and interactions with other molecules. The oxazine ring typically adopts a half-chair conformation, and the orientation of substituents like the tert-butyl group can significantly affect the overall shape and properties of the molecule .
Chemical Reactions Analysis
Benzoxazine compounds, including those with tert-butyl groups, can undergo various chemical reactions. For instance, kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]benzoxazine has been achieved through acylation with chiral acyl chlorides, leading to enantiomerically pure compounds . This demonstrates the potential for stereoselective synthesis and the importance of chirality in the chemical behavior of benzoxazines. Furthermore, the intramolecular cyclization of certain precursors has been used as a method for synthesizing spiro benzoxazines, showcasing the reactivity of the oxazine ring system .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine derivatives are influenced by the presence of the tert-butyl group and the oxazine ring. The tert-butyl group is known to impart steric bulk, which can affect the solubility, boiling point, and melting point of the compound. The oxazine ring, being a heterocycle, contributes to the compound's potential for hydrogen bonding and its electronic properties. The specific physical and chemical properties of these compounds would be determined by a combination of experimental measurements and theoretical calculations, which are not detailed in the provided papers. However, the presence of intermolecular hydrogen bonds and the conformation of the oxazine ring are mentioned in the context of crystal structures, which can give insights into the compound's solid-state properties .
Scientific Research Applications
- Application Summary: This compound has been used in the kinetic resolution of racemic mixtures via acylation with chiral acyl chlorides . Kinetic resolution is a method used to separate enantiomers due to their different reaction rates.
- Methods of Application: The process involves the acylation of 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine with various chiral acyl chlorides . The resulting diastereomerically pure amides are then subjected to acid hydrolysis .
- Results: This method provides a preparative method for obtaining enantiomerically pure (S)-3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine .
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)11-8-14-10-7-5-4-6-9(10)13-11/h4-7,11,13H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHJJKXKIKNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377208 | |
Record name | 3-tert-Butyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
32278-16-3 | |
Record name | 3-tert-Butyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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